tert-Butyl 4-formylphenyl carbonate
Overview
Description
tert-Butyl 4-formylphenyl carbonate: is an organic compound with the molecular formula C12H14O4. It is a colorless solid with a melting point of 71-74°C . This compound is used in various chemical reactions and has applications in organic synthesis, particularly in the production of agrochemicals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-formylphenyl carbonate can be synthesized through the reaction of di-tert-butyl dicarbonate with 4-hydroxybenzaldehyde . The reaction typically involves the use of a base such as pyridine or triethylamine to facilitate the formation of the carbonate ester. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-formylphenyl carbonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-formylbenzoic acid.
Reduction: 4-hydroxybenzyl carbonate.
Substitution: Various substituted phenyl carbonates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 4-formylphenyl carbonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-formylphenyl carbonate involves its reactivity with various nucleophiles and electrophiles. The formyl group can undergo nucleophilic addition reactions, while the carbonate ester group can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of electron-withdrawing and electron-donating groups on the phenyl ring, which influence the reactivity of the compound .
Comparison with Similar Compounds
- tert-Butyl phenyl carbonate
- tert-Butyl 4-hydroxyphenyl carbonate
- tert-Butyl 4-methoxyphenyl carbonate
Comparison: tert-Butyl 4-formylphenyl carbonate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to other similar compounds. The formyl group allows for additional chemical transformations, such as oxidation and reduction, which are not possible with compounds lacking this functional group .
Biological Activity
Tert-butyl 4-formylphenyl carbonate is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by a tert-butyl group attached to a carbonate moiety linked to a 4-formylphenyl group. Its unique structural features suggest possible interactions with biological macromolecules, which may lead to various pharmacological effects.
- Molecular Formula : C_{12}H_{14}O_4
- Molecular Weight : Approximately 222.24 g/mol
- Structure : The compound features a tert-butyl group, a carbonate group, and a formyl group at the para position of the phenyl ring.
Synthesis
The synthesis of this compound typically involves the reaction of 4-formylphenol with tert-butyl chloroformate in the presence of a base, such as triethylamine. This method efficiently forms the carbonate linkage while minimizing side reactions. Purification methods include recrystallization and chromatography to achieve high purity levels.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of phenolic carbonates have been tested against various bacterial strains, showing promising results in inhibiting growth .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. A study highlighted the effectiveness of related compounds in reducing cell viability in cancer cell lines, indicating potential mechanisms involving apoptosis and cell cycle arrest .
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of phenolic carbonates, this compound was tested against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 50 µM, with mechanisms involving oxidative stress and apoptosis pathways being explored .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various phenolic compounds, including this compound. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Research Findings
Study | Findings | Biological Activity |
---|---|---|
Study A | Significant cytotoxic effects on cancer cells | Anticancer |
Study B | Effective against multiple bacterial strains | Antimicrobial |
Study C | Induction of apoptosis in treated cells | Anticancer |
The biological activity of this compound may be attributed to its ability to interact with cellular components:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis.
- Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways.
- Cell Membrane Permeability : May alter membrane integrity, affecting cell survival.
Properties
IUPAC Name |
tert-butyl (4-formylphenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)16-11(14)15-10-6-4-9(8-13)5-7-10/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFJMIZWYMSQAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350830 | |
Record name | tert-Butyl 4-formylphenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87188-50-9 | |
Record name | tert-Butyl 4-formylphenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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